N-phenyl-1H-1,2,4-triazol-5-amine
Overview
Description
N-phenyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of the phenyl group attached to the nitrogen atom enhances the compound’s stability and biological activity. This compound has gained significant attention due to its versatile applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1H-1,2,4-triazol-5-amine typically involves the reaction of phenylhydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired triazole compound. Another common method involves the reaction of phenyl isothiocyanate with hydrazine hydrate, followed by cyclization under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-phenyl-1H-1,2,4-triazol-5-one using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: N-phenyl-1H-1,2,4-triazol-5-one
Reduction: Various reduced forms depending on the reducing agent used
Substitution: Substituted triazole derivatives with different functional groups
Scientific Research Applications
N-phenyl-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-phenyl-1H-1,2,4-triazol-5-amine involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of N-phenyl-1H-1,2,4-triazol-5-amine, known for its broad-spectrum biological activities.
N-phenyl-1H-1,2,3-triazol-4-amine: A similar compound with a different nitrogen arrangement in the triazole ring, exhibiting distinct biological properties.
N-phenyl-1H-1,2,4-triazol-3-amine: Another isomer with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
This compound stands out due to its unique substitution pattern, which imparts specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
N-phenyl-1H-1,2,4-triazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-2-4-7(5-3-1)11-8-9-6-10-12-8/h1-6H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAXEDQVCSLSEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308639 | |
Record name | N-phenyl-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00308639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2433-53-6 | |
Record name | NSC206144 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-phenyl-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00308639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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